molecular formula C15H13BrO2 B3053835 Ethanone, 2-bromo-1-[2-(phenylmethoxy)phenyl]- CAS No. 56443-24-4

Ethanone, 2-bromo-1-[2-(phenylmethoxy)phenyl]-

Cat. No.: B3053835
CAS No.: 56443-24-4
M. Wt: 305.17 g/mol
InChI Key: MHSHMGJHXSPXDH-UHFFFAOYSA-N
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Description

Ethanone, 2-bromo-1-[2-(phenylmethoxy)phenyl]- is a halogenated derivative of acetophenone. This compound is known for its unique structure, which includes a bromine atom and a phenylmethoxy group attached to the ethanone backbone. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-bromo-1-[2-(phenylmethoxy)phenyl]- typically involves the bromination of acetophenone derivatives. One common method is the reaction of acetophenone with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-bromo-1-[2-(phenylmethoxy)phenyl]- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or ammonia are commonly used under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

    Substitution: Products include phenylmethoxy-substituted ethanones.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols and other reduced derivatives.

Scientific Research Applications

Ethanone, 2-bromo-1-[2-(phenylmethoxy)phenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 2-bromo-1-[2-(phenylmethoxy)phenyl]- involves its interaction with molecular targets through its bromine and phenylmethoxy groups. These functional groups can participate in various chemical reactions, such as electrophilic aromatic substitution, where the bromine atom acts as a leaving group. The compound can also form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Acetophenone, 2-bromo-: A simpler brominated derivative of acetophenone.

    Bromomethyl phenyl ketone: Another brominated ketone with similar reactivity.

    Phenacyl bromide: A related compound with a bromine atom attached to the alpha position of the ketone.

Uniqueness

Ethanone, 2-bromo-1-[2-(phenylmethoxy)phenyl]- is unique due to the presence of both a bromine atom and a phenylmethoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

2-bromo-1-(2-phenylmethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c16-10-14(17)13-8-4-5-9-15(13)18-11-12-6-2-1-3-7-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSHMGJHXSPXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20501882
Record name 1-[2-(Benzyloxy)phenyl]-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56443-24-4
Record name 1-[2-(Benzyloxy)phenyl]-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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